molecular formula C13H13NO3 B2537136 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid CAS No. 303796-69-2

4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid

Cat. No.: B2537136
CAS No.: 303796-69-2
M. Wt: 231.251
InChI Key: CBGATFOXQAAEQZ-BQYQJAHWSA-N
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Description

4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid typically involves multi-step organic reactions. One common method is the Castagnoli-Cushman reaction, which involves the condensation of an anhydride with an imine to form the desired quinoline derivative . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of alkylated quinoline derivatives.

Scientific Research Applications

4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

(E)-4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-12(7-8-13(16)17)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6-8H,3,5,9H2,(H,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGATFOXQAAEQZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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